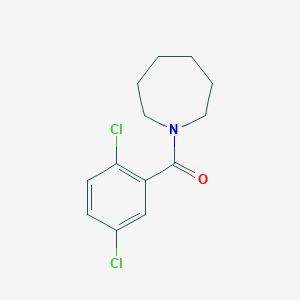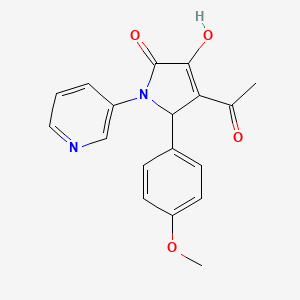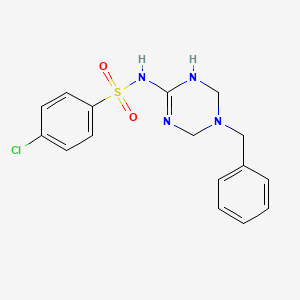![molecular formula C15H16N2O2 B11031210 1-Hydroxyimino-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11031210.png)
1-Hydroxyimino-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₉H₁₈N₂O, and it features a pyrroloquinoline core.
- The compound’s unique arrangement of fused rings contributes to its diverse properties and potential applications.
1-Hydroxyimino-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: , is a heterocyclic compound with an intriguing structure.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, researchers have explored various strategies involving cyclization reactions and functional group manipulations.
Reaction Conditions: These may include high-temperature reactions, acid-catalyzed cyclizations, or metal-mediated processes.
Industrial Production: Unfortunately, industrial-scale production methods remain limited due to the compound’s complexity and lack of established protocols.
Chemical Reactions Analysis
Reactivity: Compound 1 can undergo diverse reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, stability, and biological activity.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.
Biology: Investigations focus on its potential as a bioactive compound, including antimicrobial, antitumor, or enzyme inhibition properties.
Medicine: It may serve as a lead compound for drug development.
Industry: Applications in materials science, catalysis, or organic electronics are being explored.
Mechanism of Action
Targets: Compound 1 likely interacts with specific proteins or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate its precise mechanism, but it may modulate cellular signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its rare pyrroloquinoline scaffold sets it apart from other heterocycles.
Similar Compounds: While no direct analogs exist, related compounds include pyrroloquinoline alkaloids and quinolines.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
6,9,11,11-tetramethyl-3-nitroso-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C15H16N2O2/c1-8-5-10-9(2)7-15(3,4)17-13(10)11(6-8)12(16-19)14(17)18/h5-7,18H,1-4H3 |
InChI Key |
WHEJZASEBWUGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=O)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11031131.png)

![(1Z)-8-methoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031137.png)
![1-[7-Amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11031154.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11031156.png)
![N-(4-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031160.png)
![3-amino-1,7-diphenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11031162.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one](/img/structure/B11031172.png)

![N-(2-morpholinoethyl)-N-[4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydro-7-quinolinyl)-2-pyrimidinyl]amine](/img/structure/B11031180.png)
![4-[3-[9-(4-chlorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]propyl]morpholine](/img/structure/B11031185.png)
![2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11031186.png)


